molecular formula C19H15NO4 B3991307 N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide

N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide

Cat. No.: B3991307
M. Wt: 321.3 g/mol
InChI Key: DXMNWBOEVRMROC-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives Dibenzofuran is a heterocyclic organic compound with a wide range of biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups on the dibenzofuran or furan rings are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide: This compound shares a similar dibenzofuran core but differs in the substituents attached to the furan ring.

    Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen have similar structural features and biological activities.

Uniqueness

N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-11-12(7-8-23-11)19(21)20-15-10-17-14(9-18(15)22-2)13-5-3-4-6-16(13)24-17/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMNWBOEVRMROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide
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N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide
Reactant of Route 3
N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide
Reactant of Route 4
N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide
Reactant of Route 5
N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide
Reactant of Route 6
N-(2-methoxydibenzofuran-3-yl)-2-methylfuran-3-carboxamide

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